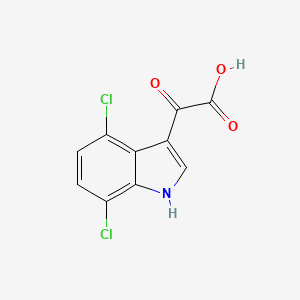
2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(4,7-dichloro-3-indolyl)-2-oxoacétique est un composé chimique connu pour sa structure et ses propriétés uniques. Il est dérivé de l’indole, un composé organique aromatique hétérocyclique, et comporte deux atomes de chlore aux positions 4 et 7 sur le cycle indole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(4,7-dichloro-3-indolyl)-2-oxoacétique implique généralement la chloration de dérivés de l’indole suivie de l’introduction d’un groupe acide oxoacétique. Une méthode courante consiste à faire réagir le 4,7-dichloroindole avec le chlorure d’oxalyle en présence d’une base pour former le produit souhaité. Les conditions de réaction nécessitent souvent des températures contrôlées et l’utilisation de solvants tels que le dichlorométhane ou le chloroforme pour assurer le rendement et la pureté souhaités .
Méthodes de production industrielle
La production industrielle de l’acide 2-(4,7-dichloro-3-indolyl)-2-oxoacétique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, le rendement et la rentabilité. Cela comprend souvent l’utilisation de réacteurs à écoulement continu, de systèmes automatisés pour un contrôle précis des conditions de réaction et de techniques de purification telles que la cristallisation ou la chromatographie pour obtenir des produits de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(4,7-dichloro-3-indolyl)-2-oxoacétique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupe hydroxyle.
Substitution : Les atomes de chlore sur le cycle indole peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour remplacer les atomes de chlore.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des composés hydroxylés. Les réactions de substitution conduisent à la formation de divers dérivés indoliques substitués .
Applications De Recherche Scientifique
L’acide 2-(4,7-dichloro-3-indolyl)-2-oxoacétique a un large éventail d’applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(4,7-dichloro-3-indolyl)-2-oxoacétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en entraînant divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4,7-Dichloro-3-indolyl)-2-oxoacétate de méthyle
- 2-(4,7-Dichloro-3-indolyl)-2-oxoacétate d’éthyle
Unicité
L’acide 2-(4,7-dichloro-3-indolyl)-2-oxoacétique est unique en raison de son motif de substitution spécifique sur le cycle indole et de la présence du groupe acide oxoacétique. Cette combinaison de caractéristiques structurelles confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C10H5Cl2NO3 |
|---|---|
Poids moléculaire |
258.05 g/mol |
Nom IUPAC |
2-(4,7-dichloro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(12)8-7(5)4(3-13-8)9(14)10(15)16/h1-3,13H,(H,15,16) |
Clé InChI |
QTVRREDEFMRTEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



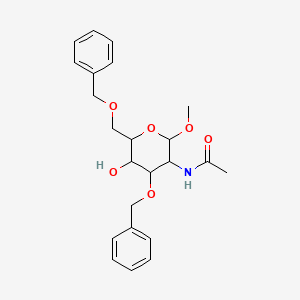
![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
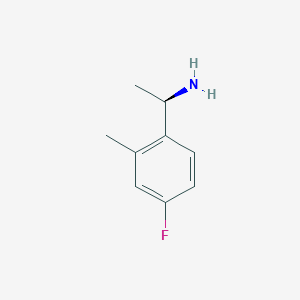
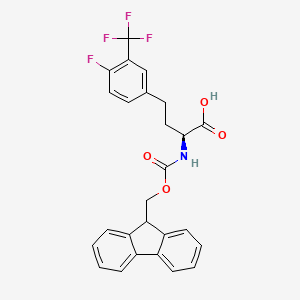
![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)
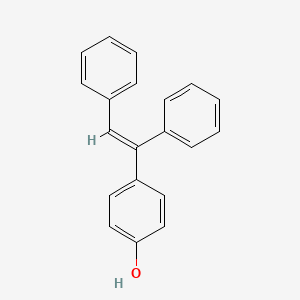
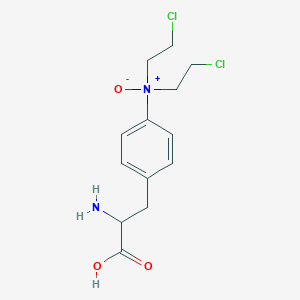

![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

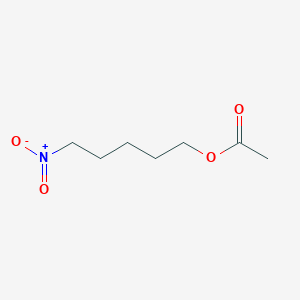
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
